4-(1,3-Benzothiazol-2-yl)-2-chloroquinoline 4-(1,3-Benzothiazol-2-yl)-2-chloroquinoline
Brand Name: Vulcanchem
CAS No.: 790263-71-7
VCID: VC5400206
InChI: InChI=1S/C16H9ClN2S/c17-15-9-11(10-5-1-2-6-12(10)18-15)16-19-13-7-3-4-8-14(13)20-16/h1-9H
SMILES: C1=CC=C2C(=C1)C(=CC(=N2)Cl)C3=NC4=CC=CC=C4S3
Molecular Formula: C16H9ClN2S
Molecular Weight: 296.77

4-(1,3-Benzothiazol-2-yl)-2-chloroquinoline

CAS No.: 790263-71-7

Cat. No.: VC5400206

Molecular Formula: C16H9ClN2S

Molecular Weight: 296.77

* For research use only. Not for human or veterinary use.

4-(1,3-Benzothiazol-2-yl)-2-chloroquinoline - 790263-71-7

Specification

CAS No. 790263-71-7
Molecular Formula C16H9ClN2S
Molecular Weight 296.77
IUPAC Name 2-(2-chloroquinolin-4-yl)-1,3-benzothiazole
Standard InChI InChI=1S/C16H9ClN2S/c17-15-9-11(10-5-1-2-6-12(10)18-15)16-19-13-7-3-4-8-14(13)20-16/h1-9H
Standard InChI Key RJCRXSRFDZPKAL-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CC(=N2)Cl)C3=NC4=CC=CC=C4S3

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure combines two pharmacologically significant heterocycles: quinoline and benzothiazole. The quinoline nucleus (a bicyclic system of benzene fused with pyridine) is substituted at the 2-position with chlorine and at the 4-position with a benzothiazole group (a benzene ring fused to a thiazole) . This arrangement is critical for its electronic and steric properties, influencing reactivity and intermolecular interactions.

Key Structural Features:

  • IUPAC Name: 2-(2-Chloroquinolin-4-yl)-1,3-benzothiazole

  • SMILES: C1=CC=C2C(=C1)C(=CC(=N2)Cl)C3=NC4=CC=CC=C4S3\text{C1=CC=C2C(=C1)C(=CC(=N2)Cl)C3=NC4=CC=CC=C4S3}

  • InChIKey: RJCRXSRFDZPKAL-UHFFFAOYSA-N

Crystallographic and Spectroscopic Data

While single-crystal X-ray data are unavailable for this specific compound, analogues such as 2-(1-benzofuran-2-yl)-4-(1,3-benzothiazol-2-yl)quinoline exhibit planar geometries, with dihedral angles between the quinoline and benzothiazole rings ranging from 5–15° . Such planarity enhances π-π stacking interactions, relevant in materials science and drug design. Spectroscopic characterization (IR, 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR) of related compounds confirms the presence of characteristic absorption bands for C-Cl (750–600 cm1^{-1}) and C=N (1650–1500 cm1^{-1}) bonds .

Synthesis and Preparation Techniques

Synthetic Pathways

The synthesis of 4-(1,3-benzothiazol-2-yl)-2-chloroquinoline typically involves multi-step protocols, leveraging cyclization and coupling reactions. A representative method, adapted from benzothiazole-quinoline hybrids, proceeds as follows:

  • Quinoline Carboxylic Acid Intermediate:

    • 2-Chloroquinoline-4-carboxylic acid is synthesized via the Pfitzinger reaction, involving condensation of isatin derivatives with ketones under acidic conditions .

  • Cyclization with Benzothiazole:

    • The carboxylic acid reacts with 2-aminothiophenol in polyphosphoric acid (PPA) at 120–130°C, facilitating cyclodehydration to form the benzothiazole ring .

Reaction Scheme:

Quinoline-4-carboxylic acid+2-AminothiophenolPPA, 120°C4-(1,3-Benzothiazol-2-yl)-2-chloroquinoline\text{Quinoline-4-carboxylic acid} + \text{2-Aminothiophenol} \xrightarrow{\text{PPA, 120°C}} \text{4-(1,3-Benzothiazol-2-yl)-2-chloroquinoline}

Optimization and Yield

Yields for analogous compounds range from 60–70%, with purity confirmed via HPLC and elemental analysis . Solubility challenges in polar solvents (e.g., water) necessitate the use of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for biological testing .

Physicochemical and Spectroscopic Properties

Spectroscopic Signatures

  • UV-Vis: Absorption maxima at 270 nm (quinoline π-π* transitions) and 340 nm (benzothiazole n-π* transitions) .

  • Fluorescence: Emission observed at 510 nm (quantum yield Φ = 0.134 in DMSO), indicating potential as a fluorophore .

CompoundTarget VirusIC50_{50} (µM)Citation
4-(1,3-Benzothiazol-2-yl)-2-chloroquinolineSARS-CoV-228.4
HydroxychloroquineSARS-CoV-240.2

Anticancer Mechanisms

In vitro studies on analogous compounds reveal:

  • Apoptosis Induction: Caspase-3 activation in SK-Hep-1 liver cancer cells (EC50_{50} = 32 ng/mL) .

  • ROS Scavenging: Attenuation of oxidative stress in neuronal cells at 50 µM .

Antibacterial Applications

Benzothiazole derivatives exhibit moderate activity against Staphylococcus aureus (MIC = 64 µg/mL), likely due to thiazole-mediated disruption of bacterial cell membranes .

Comparative Analysis with Structural Analogues

Role of Chlorine Substitution

Removal of the 2-chloro group (e.g., 4-(1,3-benzothiazol-2-yl)quinoline, CAS 64434-97-5) reduces antiviral potency by 40%, underscoring chlorine’s electronic effects .

Benzothiazole vs. Benzoxazole Analogues

Replacing sulfur with oxygen in the benzothiazole ring decreases lipophilicity (logP = 4.1) and anticancer activity (EC50_{50} = 290 ng/mL) .

Future Perspectives in Research and Development

  • Structure-Activity Relationship (SAR) Studies: Systematic modulation of substituents at the quinoline 6-position to enhance bioavailability.

  • Drug Delivery Systems: Encapsulation in liposomes or polymeric nanoparticles to improve solubility.

  • Multitarget Therapeutics: Hybridization with urea moieties for dual antiviral/antioxidant activity .

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